(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate
Description
The compound “(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate” features a fused thieno[3,2-c][1,2]thiazin core substituted with a 3-fluorobenzyl group and a methyl benzoate ester linked via an amino-methylene bridge. The (Z)-configuration indicates stereospecific positioning of substituents around the double bond, which may influence biological activity and molecular interactions.
Properties
IUPAC Name |
methyl 4-[[(Z)-[1-[(3-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O5S2/c1-30-22(27)15-5-7-17(8-6-15)24-12-19-20(26)21-18(9-10-31-21)25(32(19,28)29)13-14-3-2-4-16(23)11-14/h2-12,24H,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKLWSFYZUJWSM-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “methyl 4-({[(3Z)-1-[(3-fluorophenyl)methyl]-2,2,4-trioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate”, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the amplification of the signals mediated by these secondary messengers, leading to various downstream effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the activation of protein kinases, which can phosphorylate various target proteins, leading to changes in their activity. This can affect a wide range of cellular processes, including inflammation and bronchodilation.
Pharmacokinetics
The compound is delivered directly to the lungs through a standard jet nebulizer, which suggests that it may have good bioavailability in the lungs
Result of Action
The compound’s action results in both bronchodilator and non-steroidal anti-inflammatory effects. This makes it effective for the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the efficiency of delivery to the lungs can be affected by the patient’s breathing pattern and the performance of the nebulizer. Additionally, factors such as the presence of other medications and the patient’s overall health status can also influence the compound’s action.
Biological Activity
(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic compound with potential biological activity. Its structure includes a thiazine moiety and a fluorobenzyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H17FN2O5S2
- Molecular Weight : 472.5 g/mol
- CAS Number : 894683-44-4
The biological activity of (Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For example, it may act as an inhibitor of E3 ligases, which play a crucial role in protein degradation pathways. This inhibition can lead to the stabilization of proteins that are otherwise targeted for degradation, potentially offering therapeutic benefits in conditions like cystic fibrosis .
- Antimicrobial Activity : Some derivatives of thiazine compounds exhibit antimicrobial properties. The structural features of (Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate suggest potential activity against bacterial strains due to the presence of the dioxido and thiazolidine moieties.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits E3 ligase RNF5 | |
| Antimicrobial | Potential activity against bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Enzyme Inhibition in Cystic Fibrosis
In a study aimed at developing therapies for cystic fibrosis, researchers synthesized various thiazolidine derivatives and evaluated their efficacy as E3 ligase inhibitors. Among these compounds, (Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate demonstrated significant inhibition of RNF5 activity. This finding suggests its potential as a therapeutic agent for rescuing mutant CFTR protein function in cystic fibrosis patients .
Case Study 2: Antimicrobial Properties
A series of thiazine derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that certain compounds with structural similarities to (Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate exhibited promising antibacterial activity. While specific data on this compound were limited, its structural components suggest it may possess similar properties .
Scientific Research Applications
Overview
(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for various biological interactions, making it a candidate for drug development and therapeutic applications.
Applications in Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Cancer Research : The thiazine moiety in its structure has shown potential in targeting specific cancer cell lines. Research is ongoing to evaluate its efficacy as an anticancer agent.
- Drug Design : The compound's ability to interact with various biological targets positions it as a valuable scaffold in drug design, particularly in synthesizing inhibitors for enzyme targets involved in disease pathways.
Case Studies
- A study highlighted the synthesis of derivatives of this compound, demonstrating its potential as a lead compound in developing new therapeutics against resistant bacterial strains .
- Another research effort focused on the compound's interaction with cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and therapeutic potential .
Overview
4-Methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride is another significant compound with applications primarily in medicinal chemistry and organic synthesis. Its structural features contribute to its biological activity and utility in various chemical reactions.
Applications in Medicinal Chemistry
- Neurological Disorders : This compound has been studied for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems.
- Organic Synthesis : It serves as an important intermediate in synthesizing various pharmaceuticals and biologically active compounds.
- Biological Studies : The compound is utilized to explore enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Case Studies
- Research indicates that derivatives of this compound have shown promise as enzyme inhibitors, particularly in studies focused on neurological targets .
- A comprehensive analysis demonstrated its effectiveness in synthesizing complex organic molecules, showcasing its versatility and importance in organic chemistry .
Comparison with Similar Compounds
Core Structural Variations
The thieno[3,2-c][1,2]thiazin core distinguishes the target compound from thiazolidinone-based analogs (e.g., ). For example:
- : Shares the same thieno-thiazin core but substitutes the benzoate group with a 2,4-difluorophenylamino moiety. This structural difference may alter solubility and target binding .
- and : Utilize a thiazolidin-4-one core with fluorobenzylidene substituents, which are less complex fused-ring systems but exhibit similar fluorinated aromatic motifs .
Substituent Analysis
Research Findings and Inferred Mechanisms
Physicochemical Properties
- Steric Effects: The bulkier thieno-thiazin core (vs. thiazolidinone) could limit binding to certain enzymatic pockets but increase stability .
Q & A
Q. What are the key synthetic steps for preparing (Z)-methyl 4-... benzoate?
The synthesis involves multi-step reactions, typically starting with a thieno[3,2-c][1,2]thiazin core. Critical steps include:
- Cyclocondensation of thiazine precursors with fluorobenzyl derivatives under reflux conditions.
- Use of triethyl orthoformate to facilitate imine formation (130°C heating in ethanol) .
- Purification via silica gel column chromatography to isolate the final product . Yield optimization relies on stoichiometric control of reagents like benzylamine or 4-(aminomethyl)benzene-1,2-diol hydrobromide .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
Q. How do structural analogs inform structure-activity relationship (SAR) studies?
Compare analogs using tables (e.g., ) to identify activity trends:
- Thiazolidinone derivatives : Antidiabetic activity linked to the thiazinane ring .
- Fluorinated analogs : Enhanced lipophilicity improves membrane permeability . Synthesize derivatives with systematic substituent variations (e.g., methoxy vs. chloro groups) and test in bioassays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables influencing yield include:
- Temperature : Higher yields (37%) achieved at 130°C vs. lower temperatures .
- Solvent polarity : Ethanol promotes imine formation over less polar solvents .
- Catalysts : Triethylamine (TEA) enhances reaction efficiency by scavenging acids . Use Design of Experiments (DoE) to systematically test variables and identify optimal conditions.
Q. What computational strategies predict biological target interactions?
- DFT calculations : Analyze electronic properties (e.g., frontier molecular orbitals) to predict reactivity .
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock .
- MD simulations : Assess stability of ligand-target complexes over time . Cross-validate computational predictions with experimental binding assays (e.g., SPR) .
Q. How are contradictions in biological activity data resolved?
- Dose-response studies : Confirm activity thresholds (e.g., IC₅₀ variability due to assay sensitivity) .
- Theoretical modeling : Reconcile discrepancies between in vitro and in silico results (e.g., ’s combined DFT/X-ray approach) .
- Meta-analysis : Compare data across studies to identify confounding factors (e.g., cell line differences) .
Q. What strategies enable regioselective modifications of the thieno-thiazin core?
- Protecting groups : Temporarily block reactive sites (e.g., sulfonyl groups) during functionalization .
- Catalytic control : Use Pd-mediated cross-coupling for selective aryl substitutions .
- pH-dependent reactions : Exploit acidic/basic conditions to direct nucleophilic attacks (e.g., amine additions at pH 9) .
Q. How is compound instability addressed in biological assays?
- Formulation adjustments : Use DMSO for solubility and antioxidants (e.g., ascorbic acid) to prevent oxidation .
- Storage conditions : Lyophilize and store at -80°C to minimize hydrolysis .
- Degradation analysis : Monitor stability via HPLC and identify breakdown products (e.g., benzoic acid derivatives) .
Q. What mechanistic insights explain the compound’s bioactivity?
Q. How do fluorinated substituents influence pharmacological properties?
- Lipophilicity : Fluorine increases logP, enhancing blood-brain barrier penetration (e.g., 3-fluorobenzyl vs. non-fluorinated analogs) .
- Metabolic stability : C-F bonds resist cytochrome P450-mediated degradation .
- Target affinity : Fluorine’s electronegativity strengthens hydrogen bonding with active-site residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
